N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide
Description
Properties
IUPAC Name |
2-(4-methylphenyl)sulfanyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS2/c1-11-3-6-13(7-4-11)21-10-16(20)19-17-18-14-8-5-12(2)9-15(14)22-17/h3-4,6-7,12H,5,8-10H2,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHLVADDCGYSLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)CSC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.
Thioether Formation: The p-tolylthio group is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the p-tolylthio moiety.
Acetamide Formation: The final step involves the formation of the acetamide group, which can be achieved through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products:
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction reactions.
Functionalized Aromatics: From substitution reactions.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity : The compound has shown promising results in antimicrobial studies. Research indicates that derivatives of tetrahydrobenzo[d]thiazole exhibit significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and disruption of membrane integrity .
Anti-inflammatory Properties : Molecular docking studies suggest that this compound may act as a selective inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory process. The binding affinity of the compound to 5-LOX has been highlighted in computational studies, indicating its potential as a therapeutic agent for inflammatory diseases .
Chemical Synthesis
Synthetic Pathways : The synthesis of N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide has been achieved through various synthetic routes. One notable method involves the use of readily available reagents and straightforward transformations, making it an attractive target for further structural modifications and optimizations .
Building Block for Complex Molecules : This compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the introduction of various functional groups, facilitating the development of new drugs with enhanced biological activities .
Table 1: Summary of Biological Activities
| Activity Type | Organism/Target | Result | Reference |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | MIC = 31.25 - 62.5 µg/mL | |
| Antimicrobial | E. coli | Effective inhibition | |
| Anti-inflammatory | 5-LOX | High binding affinity |
Case Study: Antibacterial Activity
A study conducted on various synthesized derivatives of the compound demonstrated significant antibacterial activity against Staphylococcus aureus and Streptococcus mutans. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to those of established antibiotics, suggesting potential clinical applications in treating bacterial infections .
Case Study: Anti-inflammatory Mechanism
In silico studies have revealed that this compound binds effectively to the active site of 5-lipoxygenase. This interaction is facilitated by multiple hydrogen bonds with key amino acids in the enzyme's structure, indicating a selective mechanism that could minimize side effects associated with non-selective anti-inflammatory drugs .
Mechanism of Action
The mechanism of action of N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]thiazole ring can interact with active sites of enzymes, inhibiting their activity. Additionally, the compound may interfere with signaling pathways by binding to receptors or other proteins involved in cellular communication.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
- Core Structure: The tetrahydrobenzothiazole core in the target compound is shared with analogues in and , but differs from thiophene () or non-hydrogenated benzothiazole () derivatives.
- The p-tolylthio moiety provides steric bulk and moderate electron donation, contrasting with electron-withdrawing groups (e.g., nitro in 6d ) or heterocyclic systems (e.g., thiadiazole in 6d ). The acetamide linkage (C2 chain) differs from propanamide (C3) in , which may alter binding pocket interactions .
Table 2: Activity Comparison
Key Insights :
- The target compound’s benzothiazole-thioacetamide scaffold aligns with kinase inhibitors (e.g., VEGFR-2 in 6d ) and DNA repair modulators (e.g., APE1 inhibitor in ).
- The p-tolylthio group may enhance target affinity compared to smaller substituents (e.g., methyl or hydroxy groups), as seen in analogues with bulky aromatic moieties ( ).
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The methyl and p-tolylthio groups suggest higher logP compared to polar derivatives (e.g., 6-hydroxy or amino analogues ).
- Solubility: Moderate aqueous solubility due to the acetamide linkage, though less than amino-substituted analogues ( ).
- Stability : The thioether linkage may resist hydrolysis better than ester or amide bonds in related compounds ( ).
Biological Activity
N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring and a p-tolylthio group, which contribute to its biological properties. The molecular formula is with a molecular weight of 292.42 g/mol. Its structure can be represented as follows:
Target of Action
The primary target for this compound is the c-Met receptor tyrosine kinase . This receptor plays a crucial role in various cellular processes including proliferation, survival, and migration.
Mode of Action
The compound inhibits the tyrosine kinase activity of the c-Met receptor. This inhibition leads to significant downstream effects on several biochemical pathways related to cancer cell growth and survival.
Cytotoxic Effects
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies demonstrate that it induces apoptosis in these cells by disrupting cellular signaling pathways associated with growth and survival.
Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound may also exhibit antimicrobial properties. For instance, related thiazole compounds have shown activity against both Gram-positive and Gram-negative bacteria .
Pharmacokinetics
In silico studies have indicated that this compound possesses favorable pharmacokinetic properties suggesting good bioavailability. These studies are critical for evaluating the potential therapeutic applications of the compound in clinical settings.
Research Findings and Case Studies
Several studies highlight the biological activity of this compound:
- Cytotoxicity Assays : In vitro assays using MTT assays have shown promising results for cytotoxicity against cancer cell lines such as HeLa and MCF-7 with IC50 values indicating effective inhibition at low concentrations.
- Molecular Docking Studies : Molecular docking analyses have revealed that the compound binds effectively to the active site of c-Met with binding energies comparable to known inhibitors like gefitinib .
- Synthesis and Characterization : The synthesis involves multiple steps including the formation of the thiazole ring followed by alkylation and tosylation processes. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound .
Data Summary Table
Q & A
Basic Research Questions
Q. What are the common synthetic pathways for N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide and its derivatives?
- Methodological Answer : The compound can be synthesized via regioselective cyclization or substitution reactions. For example, thiazole derivatives are often prepared by reacting 2-aminothiazole precursors with activated acylating agents (e.g., p-tolylthioacetyl chloride) in dichloromethane or toluene under reflux with a base like triethylamine . Key intermediates, such as 4,5,6,7-tetrahydrobenzo[d]thiazole-2-amine, are synthesized via Gewald-type reactions using ketones and sulfur donors .
- Data : Typical yields range from 52% to 75% depending on substituents and reaction conditions .
Q. How are structural and purity characteristics validated for this compound?
- Methodological Answer : Characterization relies on:
- 1H/13C NMR : Peaks for methyl groups (δ ~2.3–2.7 ppm), aromatic protons (δ ~6.5–7.8 ppm), and thioacetamide carbonyls (δ ~170 ppm) confirm regiochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS identifies molecular ions (e.g., m/z 316.3 [M+H]+ for a related derivative) .
- HPLC : Enantiopurity is assessed using chiral columns (e.g., 98% ee achieved via lipase-catalyzed resolution) .
Q. What in vitro models are used to evaluate antitumor activity?
- Methodological Answer : Standard assays include:
- Cell Lines : MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), SF-268 (CNS cancer) .
- MTT/Proliferation Assays : IC50 values are calculated after 48–72 hours of exposure. Derivatives with electron-withdrawing substituents (e.g., fluoro, nitro) often show enhanced activity .
Advanced Research Questions
Q. How can regioselectivity challenges in cyclization reactions be addressed?
- Methodological Answer : Competing pathways (e.g., β-attack vs. Gewald-type cyclization) are controlled by:
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) favor cyclization over dimerization .
- Catalysts : Anhydrous AlCl3 promotes electrophilic substitution in thiazole ring formation .
- Temperature : Lower temperatures (0–5°C) reduce side reactions during acylation .
Q. What strategies optimize yield in multi-step syntheses?
- Methodological Answer :
- One-Pot Reactions : Combine cyclization and acylation steps to minimize intermediate isolation (yields improve by ~20%) .
- Protecting Groups : Use Boc protection for amines to prevent undesired nucleophilic attacks during acylation .
Q. How do contradictions in reported biological activities arise, and how are they resolved?
- Methodological Answer : Discrepancies in IC50 values may stem from:
- Cell Line Variability : MCF-7 (hormone-sensitive) vs. SF-268 (CNS-specific) may respond differently to lipophilic substituents .
- Assay Conditions : Variations in serum concentration or incubation time affect drug uptake .
Q. What mechanistic insights exist for kinase inhibition by this compound?
- Methodological Answer : Dual CK2/GSK3β inhibition is evaluated via:
- Z′-LYTE™ Assays : Fluorescence-based kinase activity profiling (IC50 for CK2α: 0.8–3.2 µM; GSK3β: 1.5–4.7 µM) .
- Docking Studies : The tetrahydrobenzo[d]thiazole scaffold occupies the ATP-binding pocket, while the p-tolylthio group enhances hydrophobic interactions .
Q. How do substituents influence pharmacokinetic properties?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
